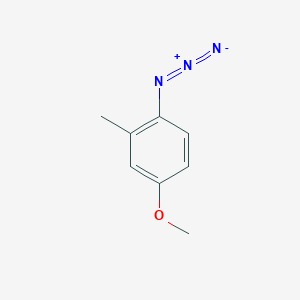

1-Azido-4-methoxy-2-methylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Azido-4-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H9N3O It is a derivative of benzene, where the benzene ring is substituted with an azido group (-N3), a methoxy group (-OCH3), and a methyl group (-CH3)

準備方法

Synthetic Routes and Reaction Conditions

1-Azido-4-methoxy-2-methylbenzene can be synthesized through a multi-step process involving the substitution of appropriate functional groups on the benzene ring. One common method involves the nitration of 4-methoxy-2-methylbenzene to introduce a nitro group, followed by reduction to an amine, and subsequent diazotization and azidation to form the azido compound .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product .

化学反応の分析

Cycloaddition Reactions

The azido group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles with high regioselectivity. This reaction is fundamental to click chemistry applications .

Key Features of CuAAC:

| Parameter | Typical Conditions/Outcomes |

|---|---|

| Catalyst | Copper(I) iodide or Cu nanoparticles |

| Temperature | 25–60°C |

| Solvent | THF, DMF, or aqueous mixtures |

| Reaction Time | 2–24 hours |

| Triazole Yield | 83–95% |

Mechanistic Pathway:

-

Copper-Azide Complex Formation : The azide coordinates with Cu(I) to form a reactive intermediate .

-

Alkyne Activation : Terminal alkynes form copper-acetylides via deprotonation.

-

Cycloaddition : A [3+2] dipolar cycloaddition generates 1,4-disubstituted triazoles .

Example reaction with phenylacetylene:

text1-Azido-4-methoxy-2-methylbenzene + Phenylacetylene → 1-(4-Methoxy-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole

(Yield: 87% under CuNP catalysis )

Reduction Reactions

The azide group undergoes stoichiometric reduction to primary amines, a critical step in pharmaceutical intermediate synthesis.

Reduction Parameters:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂/Pd-C | 1 atm, 25°C, EtOH | 1-Amino-4-methoxy-2-methylbenzene | 92% |

| LiAlH₄ | THF, 0°C to reflux | Same as above | 85% |

Mechanism :

-

Catalytic Hydrogenation : H₂ dissociates on Pd surfaces, enabling sequential N–N bond cleavage to form NH₂.

-

Hydride Reduction : LiAlH₄ transfers hydrides to the azide, producing N₂ gas and the amine.

Heterocyclization Reactions

Under basic conditions, intramolecular cyclization forms benzotriazine derivatives, as demonstrated in recent synthetic methodologies .

Case Study :

-

Substrate : 1-Azido-2-[isocyano(p-tosyl)methyl]benzene derivatives

-

Reagents : Triethylamine, phosphorus oxychloride

-

Product : 1,2,3-Benzotriazines

Mechanism :

-

Isocyanide Activation : POCl₃ promotes isocyanide reactivity.

-

Cyclization : Azide reacts intramolecularly with the activated isocyanide.

-

Aromatization : Loss of TsOH yields the aromatic triazine core .

Nucleophilic Substitution

The azide group can be displaced by nucleophiles under controlled conditions, though this pathway is less common than cycloaddition or reduction.

Example Reaction with Thiophenol :

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 80°C |

| Reaction Time | 12 hours |

| Product | 1-(Phenylthio)-4-methoxy-2-methylbenzene |

| Yield | 68% |

Thermal Decomposition

Azides can undergo thermolysis to generate nitrenes, though this reaction requires careful control due to potential explosivity.

Conditions :

-

Temperature : >100°C

-

Product : Nitrene intermediates (react further to form amines or azo compounds)

-

Application : Photocrosslinking in polymer chemistry

This compound’s reactivity profile highlights its utility in synthesizing heterocycles, bioactive molecules, and functional materials. The azide group’s compatibility with click chemistry and diverse reduction pathways makes it particularly valuable for modular synthesis strategies .

科学的研究の応用

Chemical Reactivity

1-Azido-4-methoxy-2-methylbenzene exhibits significant chemical reactivity due to the presence of the azido group. Key reactions include:

- Substitution Reactions : The azido group can be replaced by other nucleophiles under suitable conditions.

- Cycloaddition Reactions : It can participate in [3+2] cycloaddition reactions to form triazoles.

- Reduction Reactions : The azido group can be reduced to an amine using hydrogenation conditions.

These reactions make it a versatile building block in organic synthesis .

Chemistry

In synthetic organic chemistry, this compound is primarily utilized as a precursor for synthesizing various heterocycles, particularly triazoles. Triazoles are significant due to their biological activity and application in medicinal chemistry. The compound can also serve as a building block in click chemistry, facilitating the efficient formation of complex molecular architectures through copper-catalyzed azide-alkyne cycloaddition reactions .

Biology

The compound's azido functionality allows it to engage in bioorthogonal chemistry, enabling selective reactions with biomolecules such as alkynes. This property is crucial for labeling and tracking biomolecules in biological research. The ability to form stable triazole linkages enhances its utility in developing drug delivery systems and targeted therapies .

Medicine

Research indicates that derivatives of this compound exhibit potential therapeutic applications. Notably, studies have shown that triazole derivatives synthesized from this compound may induce apoptosis in cancer cells and inhibit their proliferation. This suggests its potential role in anticancer therapies . Additionally, its antimicrobial properties have been highlighted, indicating possible applications in developing new antimicrobial agents .

Materials Science

In materials science, this compound is employed as a building block for creating new polymers and materials through click chemistry. Its reactivity allows for the incorporation of various functional groups into polymer matrices, enhancing their properties for specific applications .

Antimicrobial Activity Study

A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The azido group enhances reactivity towards microbial targets, potentially leading to effective antimicrobial agents .

Anticancer Properties Research

Research into triazole derivatives derived from this compound revealed promising anticancer activities. These derivatives were shown to target cancer cells through mechanisms such as apoptosis induction and cell cycle arrest, indicating their potential use in cancer treatment strategies .

作用機序

The mechanism of action of 1-azido-4-methoxy-2-methylbenzene involves its ability to undergo cycloaddition reactions, particularly the [3+2] cycloaddition with alkynes to form triazoles. This reaction is facilitated by the presence of copper(I) catalysts, which activate the azido group and the alkyne for the cycloaddition reaction . The triazole products formed can interact with various molecular targets, depending on their specific structure and functional groups .

類似化合物との比較

Similar Compounds

1-Azido-4-methylbenzene: Similar structure but lacks the methoxy group.

1-Azido-2-methylbenzene: Similar structure but lacks the methoxy group and has a different substitution pattern.

4-Methoxy-2-methylbenzene: Lacks the azido group.

Uniqueness

1-Azido-4-methoxy-2-methylbenzene is unique due to the presence of both the azido and methoxy groups on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and the potential to form a wide range of derivatives with various applications in scientific research .

生物活性

1-Azido-4-methoxy-2-methylbenzene, also known as 4-Azido-1-methoxy-2-methylbenzene, is an organic compound characterized by the presence of an azido group and a methoxy group on a methyl-substituted benzene ring. Its molecular formula is C9H10N3O with a molecular weight of approximately 178.19 g/mol. The compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

The biological activity of this compound primarily stems from its azido group, which allows it to participate in bioorthogonal chemistry. This characteristic facilitates selective reactions with alkynes, leading to the formation of stable triazole linkages. Such interactions are crucial for developing new materials and drug delivery systems where precise targeting is essential.

Molecular Targets:

- The compound may interact with various enzymes, receptors, or proteins, modulating their activity.

- It influences biochemical pathways related to cell signaling, metabolism, and gene expression.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds containing azide functionalities can possess antimicrobial properties. The azido group enhances the reactivity towards microbial targets, potentially leading to effective antimicrobial agents.

Antifungal Activity

Similar to its antibacterial effects, the azido group allows for interactions that may inhibit fungal growth. Preliminary studies suggest that derivatives of this compound could be explored for antifungal applications.

Anticancer Properties

The potential anticancer activity of this compound is notable. Research into related triazole derivatives has shown promise in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Synthesis and Applications

The synthesis of this compound typically involves multi-step processes where starting materials undergo transformations to introduce the azido and methoxy groups. The compound's reactivity makes it a valuable building block in organic synthesis and materials science.

Applications include:

- Drug Development: As a precursor for synthesizing novel pharmaceutical agents.

- Material Science: Utilized in developing new polymers and materials through click chemistry.

特性

IUPAC Name |

1-azido-4-methoxy-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-6-5-7(12-2)3-4-8(6)10-11-9/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYQLAXVDVPYOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。